Methyl 4-(thiomorpholin-4-ylmethyl)benzoate
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Overview
Description
Methyl 4-(thiomorpholin-4-ylmethyl)benzoate: is a chemical compound with the molecular formula C13H17NO2S and a molecular weight of 251.35 g/mol . It is characterized by the presence of a benzoate group attached to a thiomorpholine ring via a methyl linker. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of Methyl 4-(thiomorpholin-4-ylmethyl)benzoate typically involves the reaction of 4-(chloromethyl)benzoic acid methyl ester with thiomorpholine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 4-(thiomorpholin-4-ylmethyl)benzoate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions:
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfur-containing products.
Substitution: Substituted thiomorpholine derivatives.
Scientific Research Applications
Chemistry:
Methyl 4-(thiomorpholin-4-ylmethyl)benzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science .
Biology:
In biological research, this compound is used to study the interactions of thiomorpholine-containing molecules with biological targets. It is also employed in the development of new drugs and therapeutic agents .
Medicine:
Its unique structure allows for the design of molecules with improved efficacy and selectivity .
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of various products, including coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of Methyl 4-(thiomorpholin-4-ylmethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiomorpholine ring can form hydrogen bonds and other interactions with the active sites of these targets, leading to modulation of their activity. The benzoate group can also contribute to the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Methyl 4-(morpholin-4-ylmethyl)benzoate: Similar structure but with a morpholine ring instead of a thiomorpholine ring.
Methyl 4-(piperidin-4-ylmethyl)benzoate: Contains a piperidine ring instead of a thiomorpholine ring.
Methyl 4-(pyrrolidin-4-ylmethyl)benzoate: Features a pyrrolidine ring in place of the thiomorpholine ring.
Uniqueness:
Methyl 4-(thiomorpholin-4-ylmethyl)benzoate is unique due to the presence of the sulfur atom in the thiomorpholine ring, which can impart distinct chemical and biological properties. This sulfur atom can participate in specific interactions and reactions that are not possible with the oxygen or nitrogen atoms in the similar compounds listed above .
Biological Activity
Methyl 4-(thiomorpholin-4-ylmethyl)benzoate is a compound that has garnered interest in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is synthesized through a reaction between 4-(chloromethyl)benzoic acid methyl ester and thiomorpholine, typically in the presence of a base like potassium carbonate in an organic solvent such as acetonitrile. The reaction is conducted under reflux conditions to ensure complete conversion. The compound's unique structure, featuring a thiomorpholine ring, imparts distinct chemical properties that are crucial for its biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The thiomorpholine ring can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity. The benzoate group enhances binding affinity and specificity, making this compound a potential lead in drug development .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. Its mechanism often involves inhibition of bacterial topoisomerases, which are essential for DNA replication and transcription. This inhibition leads to bacterial cell death, making it a candidate for treating infections caused by resistant strains .
Case Studies
- In Vivo Efficacy : In experiments involving mouse models, compounds structurally related to this compound demonstrated varying degrees of efficacy against Mycobacterium tuberculosis. For instance, compounds were dosed at 200 mg/kg to assess their impact on lung bacterial loads, revealing insights into their pharmacokinetics and therapeutic potential .
- Structure-Activity Relationship (SAR) : Research into the SAR of similar compounds has shown that modifications to the thiomorpholine ring can significantly impact biological activity. For example, replacing thiomorpholine with other cyclic amines altered the binding affinity and selectivity towards specific biological targets .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is useful:
Compound Name | Structure Type | Biological Activity |
---|---|---|
Methyl 4-(morpholin-4-ylmethyl)benzoate | Morpholine-based | Moderate antimicrobial properties |
Methyl 4-(piperidin-4-ylmethyl)benzoate | Piperidine-based | Stronger binding but less selective |
Methyl 4-(pyrrolidin-4-ylmethyl)benzoate | Pyrrolidine-based | Lower efficacy compared to thiomorpholine |
This compound | Thiomorpholine-based | Enhanced selectivity and efficacy against resistant strains |
Properties
IUPAC Name |
methyl 4-(thiomorpholin-4-ylmethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-16-13(15)12-4-2-11(3-5-12)10-14-6-8-17-9-7-14/h2-5H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEYOAINGYHIQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCSCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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